molecular formula C8H5BrN2S B1463108 4-Bromo-6-(thiophen-2-yl)pyrimidine CAS No. 1086382-29-7

4-Bromo-6-(thiophen-2-yl)pyrimidine

Cat. No. B1463108
M. Wt: 241.11 g/mol
InChI Key: FGDZPTAQGKVXLP-UHFFFAOYSA-N
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Description

“4-Bromo-6-(thiophen-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(thiophen-2-yl)pyrimidine” includes a pyrimidine ring and a thiophene ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Efficient Charge Transfer Materials

4,6-Di(thiophen-2-yl)pyrimidine derivatives have been modeled to improve intra-molecular charge transfer properties for efficient charge transfer materials. Quantum chemical investigations revealed that these derivatives exhibit reduced HOMO-LUMO energy gaps, which is crucial for enhancing electronic and photophysical properties, making them potential candidates for hole transfer material applications (Irfan, 2014).

Synthesis and Chemical Properties

The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution has been identified as a versatile method for synthesizing 4-(thiophen-2-yl)-substituted pyrimidines. This methodology provides a straightforward approach to access various thiophene-containing pyrimidine derivatives, showcasing the compound's versatility in organic synthesis (Verbitskiy et al., 2012).

Antimicrobial and Antioxidant Applications

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from di(thiophen-2-yl)prop-2-en-1-one have been evaluated for their antimicrobial activities. Some derivatives exhibited moderate activities, demonstrating the potential of thiophene-containing pyrimidine derivatives in developing antimicrobial agents (Gomha et al., 2018).

Optoelectronic and Semiconductor Applications

The design of acene-based organic semiconductor materials incorporating 4,6-di(thiophen-2-yl)pyrimidine aims to tune optoelectronic and charge transfer properties for potential use in semiconductor devices. These materials exhibit promising electron affinity and hole mobility, making them suitable for applications in organic electronics (Irfan et al., 2019).

Analytical and Structural Insights

Crystal structure analysis of pyrimidine derivatives provides insights into the molecular geometry, hydrogen bonding patterns, and overall conformational stability, which are essential for understanding the compound's reactivity and interaction with other molecules (Elgemeie et al., 2015).

Future Directions

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-bromo-6-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZPTAQGKVXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(thiophen-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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